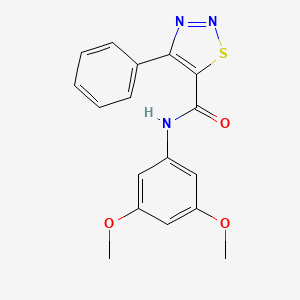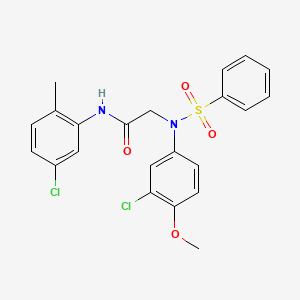
N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide, also known as DPTD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. DPTD belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Applications De Recherche Scientifique
N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has shown promising results in various scientific research applications. It has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-microbial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of various cellular processes such as inflammation and cell survival. This compound may also act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the caspase cascade and inducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess significant biological activity. Additionally, this compound has been shown to possess low toxicity, making it a safe compound to work with. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide. One area of research could focus on elucidating the mechanism of action of this compound. This would provide a better understanding of how the compound exerts its biological effects and could lead to the development of more effective drugs. Additionally, future research could focus on exploring the potential applications of this compound in the treatment of other diseases such as cancer and microbial infections. Finally, research could also focus on developing more efficient synthesis methods for this compound, which would make it more accessible for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(3,5-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves a multi-step reaction process that starts with the reaction of 3,5-dimethoxyaniline with thionyl chloride to form 3,5-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with phenylacetic acid to form 3,5-dimethoxyphenyl-N-phenylacetylthiourea. The final step involves the reaction of this compound with phosphorus pentasulfide to form this compound.
Propriétés
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-phenylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-8-12(9-14(10-13)23-2)18-17(21)16-15(19-20-24-16)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIWRMOLHJYAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B5978974.png)
![2-(4-chloro-3-fluorobenzoyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5978985.png)
![N-(4-ethoxyphenyl)-2-{4-hydroxy-2-[(4-hydroxy-3-methoxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5978997.png)
![N'-[(1-hydroxy-4-nitro-2-naphthyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5979005.png)
![N-(3-chloro-2-methylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5979013.png)
![N-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5979025.png)
![5-(3,4-dimethoxyphenyl)-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5979045.png)
![8-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B5979046.png)

![4-(3,4-dimethylphenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5979064.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5979069.png)
![2-(2-chloroisonicotinoyl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5979075.png)
![2-(2-butynoyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5979076.png)
![ethyl (methoxyimino)[2-(3-pyridinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5979087.png)